3-(2-Chloro-4-methylphenyl)-4-(fluoromethyl)pyrrolidine

Medicinal Chemistry Chemical Synthesis Quality Control

3-(2-Chloro-4-methylphenyl)-4-(fluoromethyl)pyrrolidine (CAS 2097945-75-8) is a substituted pyrrolidine derivative with the molecular formula C12H15ClFN and a molecular weight of 227.7 g/mol. It features a pyrrolidine ring substituted at the 3-position with a 2-chloro-4-methylphenyl group and at the 4-position with a fluoromethyl group.

Molecular Formula C12H15ClFN
Molecular Weight 227.7 g/mol
CAS No. 2097945-75-8
Cat. No. B1478315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-4-methylphenyl)-4-(fluoromethyl)pyrrolidine
CAS2097945-75-8
Molecular FormulaC12H15ClFN
Molecular Weight227.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2CNCC2CF)Cl
InChIInChI=1S/C12H15ClFN/c1-8-2-3-10(12(13)4-8)11-7-15-6-9(11)5-14/h2-4,9,11,15H,5-7H2,1H3
InChIKeyARFYUVAQQFRWRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloro-4-methylphenyl)-4-(fluoromethyl)pyrrolidine (CAS 2097945-75-8): A Specialized Substituted Pyrrolidine Building Block for Medicinal Chemistry Research


3-(2-Chloro-4-methylphenyl)-4-(fluoromethyl)pyrrolidine (CAS 2097945-75-8) is a substituted pyrrolidine derivative with the molecular formula C12H15ClFN and a molecular weight of 227.7 g/mol . It features a pyrrolidine ring substituted at the 3-position with a 2-chloro-4-methylphenyl group and at the 4-position with a fluoromethyl group. This compound is primarily offered as a research chemical and building block for the synthesis of more complex pharmacologically active molecules, with commercially available purity specified at 98% .

3-(2-Chloro-4-methylphenyl)-4-(fluoromethyl)pyrrolidine: Why Closely Related Pyrrolidine Analogs Are Not Interchangeable in Research


In the context of medicinal chemistry and chemical biology, subtle variations in the substitution pattern of a pyrrolidine scaffold can lead to significant differences in physicochemical properties, biological target engagement, and metabolic stability [1]. The specific combination of a 2-chloro-4-methylphenyl group and a 4-fluoromethyl substituent on the pyrrolidine ring confers a unique steric and electronic profile that cannot be replicated by analogs with different halogenation patterns or lacking the fluoromethyl moiety. This specificity is critical for structure-activity relationship (SAR) studies and for projects where a precise molecular geometry and lipophilicity are required for target binding or to optimize ADME properties. The following quantitative and comparative evidence underscores why this particular compound is a distinct and non-substitutable entity.

Quantitative Differentiation of 3-(2-Chloro-4-methylphenyl)-4-(fluoromethyl)pyrrolidine (CAS 2097945-75-8) Against Closest Analogs


Commercial Purity: 98% vs. Typical 95% for Closest Structural Analogs

The commercially available purity of 3-(2-Chloro-4-methylphenyl)-4-(fluoromethyl)pyrrolidine is specified at 98% , which is higher than the typical 95% purity offered for many closely related substituted pyrrolidine analogs . For instance, the analog 3-(4-Chlorophenyl)-4-(fluoromethyl)pyrrolidine is often listed with a standard purity of 95% [1].

Medicinal Chemistry Chemical Synthesis Quality Control

Lipophilicity (cLogP) Differentiation: Increased Hydrophobicity vs. Non-Halogenated Analog

The calculated partition coefficient (cLogP) for 3-(2-Chloro-4-methylphenyl)-4-(fluoromethyl)pyrrolidine is 3.2 [1]. This is notably higher than the cLogP of 2.7 for the non-fluorinated analog 3-(2-chloro-4-methylphenyl)pyrrolidine (CAS 1260792-73-1) [2], demonstrating the significant impact of the fluoromethyl group on increasing lipophilicity.

Drug Design Physicochemical Properties ADME

Topological Polar Surface Area (TPSA): Reduced Polarity vs. Non-Fluorinated Analog

The topological polar surface area (TPSA) for 3-(2-Chloro-4-methylphenyl)-4-(fluoromethyl)pyrrolidine is calculated to be 12 Ų [1]. This is significantly lower than the TPSA of 21 Ų for the analog lacking the fluoromethyl group, 3-(2-chloro-4-methylphenyl)pyrrolidine [2].

Drug Design Bioavailability Physicochemical Properties

Structural Uniqueness: Ortho-Chloro and Para-Methyl Substitution Pattern on the Phenyl Ring

The target compound features a 2-chloro-4-methylphenyl substituent, a specific ortho-chloro and para-methyl substitution pattern. This contrasts with the more common 4-chlorophenyl analog, 3-(4-Chlorophenyl)-4-(fluoromethyl)pyrrolidine (CAS 2098003-91-7) [1], which lacks the methyl group. The presence of the methyl group in the target compound introduces a steric and electron-donating effect that is absent in the comparator.

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Recommended Research and Industrial Applications for 3-(2-Chloro-4-methylphenyl)-4-(fluoromethyl)pyrrolidine (CAS 2097945-75-8)


Structure-Activity Relationship (SAR) Studies Requiring a High-Purity, Fluorinated Pyrrolidine Scaffold

Medicinal chemistry teams can utilize this compound with its specified 98% purity [1] as a reliable and consistent starting material for SAR campaigns. The higher purity minimizes the risk of confounding biological activity data due to impurities, thereby increasing confidence in the interpretation of results from subsequent functionalization and biological testing. This is particularly critical when exploring subtle changes in potency or selectivity.

Development of CNS-Penetrant Drug Candidates Leveraging Optimized TPSA

The compound's calculated TPSA of 12 Ų [1] is within the optimal range for passive blood-brain barrier diffusion. Neuroscience drug discovery programs can use this scaffold as a core to design and synthesize novel CNS-active agents, where the low polarity and moderate lipophilicity (cLogP 3.2) are desirable starting points for lead optimization.

Probing Lipophilicity-Dependent Pharmacokinetic Effects

With a cLogP value of 3.2, which is 0.5 units higher than its non-fluorinated analog [1], this compound serves as a precise chemical tool for investigating the impact of increased lipophilicity on ADME parameters such as membrane permeability, metabolic stability, and volume of distribution. Researchers can use it in comparative studies to deconvolute the specific contributions of the fluoromethyl group to a molecule's overall drug-like properties.

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